molecular formula C15H11ClFN5O B2794244 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide CAS No. 897615-29-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Cat. No.: B2794244
CAS No.: 897615-29-1
M. Wt: 331.74
InChI Key: LWZIIMBZFCORFE-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is a chemical compound characterized by its unique molecular structure, which includes a tetrazole ring, a fluorobenzamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method includes the reaction of 4-chlorophenyl hydrazine with sodium nitrite in the presence of hydrochloric acid to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the tetrazole ring or the fluorobenzamide group.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases.

Industry: In industry, this compound can be used as a corrosion inhibitor, a component in advanced materials, or as a chemical intermediate in the production of other industrial chemicals.

Comparison with Similar Compounds

  • Fenridazon: A related compound with a similar structure but different functional groups.

  • Diethyl ( ( (4-chlorophenyl)amino) (phenyl)methyl)phosphonate: Another compound with a chlorophenyl group and a phosphonate moiety.

Uniqueness: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide stands out due to its unique combination of tetrazole, fluorobenzamide, and chlorophenyl groups. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-18-15(23)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZIIMBZFCORFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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